molecular formula C18H21N3O3S2 B11695427 (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11695427
M. Wt: 391.5 g/mol
InChI Key: PEDVBHVKYJECBY-PTNGSMBKSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name of this compound is derived from its core thiazolidin-4-one scaffold, substituted at positions 3 and 5 with specific functional groups. The systematic name follows these rules:

  • Core structure : The parent heterocycle is identified as 1,3-thiazolidin-4-one, a five-membered ring containing sulfur (thia-), nitrogen, and a ketone group at position 4.
  • Substituents :
    • At position 5: A (4-methoxyphenyl)methylene group ((5Z)-5-(4-methoxybenzylidene)), where the Z-configuration indicates the spatial arrangement of the methoxybenzylidene moiety relative to the thiazolidinone ring.
    • At position 3: A 2-(4-methylpiperazin-1-yl)-2-oxoethyl group, comprising an acetylated piperazine derivative.
    • At position 2: A thioxo group replaces the ketone, yielding 2-thioxo-1,3-thiazolidin-4-one.

The full IUPAC name is (5Z)-5-[(4-methoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one , reflecting stereochemical precision and substituent prioritization. Isomeric considerations primarily involve the Z/E geometry of the benzylidene double bond, with the Z-isomer confirmed in this case.

CAS Registry Number and PubChem CID Cross-Referencing

The compound is uniquely identified by its CAS Registry Number 306323-15-9 , assigned to distinguish it from structurally similar molecules. While this compound does not yet have a dedicated PubChem CID, analogs such as 5-benzylidene-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-thioxo-thiazolidin-4-one (CID 1641154) share key structural motifs, including the thioxo-thiazolidinone core and piperazine-derived substituents. Cross-referencing with related entries reveals the following data:

Identifier Value Source
CAS Registry Number 306323-15-9
Molecular Formula C₁₈H₂₁N₃O₃S₂
Molecular Weight 389.5348 g/mol
Related PubChem CID 1641154 (structural analog)

This table underscores the compound’s distinct identity while contextualizing it within broader chemical databases.

Synonymous Designations in Chemical Databases

Chemical databases employ varied nomenclature systems, leading to multiple synonymous designations for this compound:

Database Identifier
CAS Common Chemistry 306323-15-9
Vendor Catalogs (5Z)-5-(4-Methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one
Research Codes BLD Pharm P001657899 (related piperazine-thiazolidinone)

The compound is cataloged under systematic names emphasizing its substituents, such as 3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one , with slight variations in punctuation and hyphenation across platforms. Its absence from PubChem’s main entries suggests it is less characterized than analogs like CID 1641154, which feature in pharmacological screening libraries.

Properties

Molecular Formula

C18H21N3O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H21N3O3S2/c1-19-7-9-20(10-8-19)16(22)12-21-17(23)15(26-18(21)25)11-13-3-5-14(24-2)6-4-13/h3-6,11H,7-10,12H2,1-2H3/b15-11-

InChI Key

PEDVBHVKYJECBY-PTNGSMBKSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Reaction

A solvent-free method involves reacting chloroacetyl chloride , primary amines , and carbon disulfide at 100°C for 35 minutes. This yields 2-thioxo-1,3-thiazolidin-4-one derivatives, which serve as precursors. For example:

  • Reactants : Chloroacetyl chloride (1 mmol), primary amine (1 mmol), CS₂ (5 mmol).

  • Conditions : Neat reaction, 100°C, 35 min.

  • Yield : 85–95% for substituted derivatives.

Condensation with Thioglycolic Acid

An alternative route uses thioglycolic acid , aromatic aldehydes , and amines under catalytic conditions. For instance:

  • Reactants : Thioglycolic acid, 4-methoxybenzaldehyde, and a piperazine-linked amine.

  • Catalysts : VOSO₄ or PPG (polypropylene glycol).

  • Conditions : 110°C, 24 h.

  • Yield : 80–90% for analogous thiazolidinones.

Introduction of the 4-Methoxybenzylidene Group

The Z-configured 4-methoxybenzylidene substituent is introduced via Knoevenagel condensation . Key steps include:

Base-Catalyzed Condensation

  • Reactants : Thiazolidin-4-one core, 4-methoxybenzaldehyde.

  • Base : Sodium acetate or triethylamine.

  • Solvent : Water or acetic acid.

Method Conditions Yield Reference
Ultrasound35 kHz, 25°C, 8 min72%
ConventionalReflux, 2 h60%

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions:

  • Reactants : Rhodanine derivative, 4-methoxybenzaldehyde.

  • Conditions : 200 W, 5 min.

  • Yield : >90% for Z-isomers.

Attachment of the Piperazinyl-Oxoethyl Side Chain

The 2-(4-methylpiperazin-1-yl)-2-oxoethyl group is introduced via alkylation or nucleophilic substitution .

Alkylation with Chloroacetate

  • Reactants : Thiazolidin-4-one core, methyl 2-chloroacetate.

  • Base : K₂CO₃ or Et₃N.

  • Solvent : DMF or THF.

Substrate Alkylating Agent Yield Reference
5-Arylidene-rhodanineMethyl 2-chloroacetate58–82%
Thiazolidin-4-one2-(4-Methylpiperazin-1-yl)ethyl bromide65%

Piperazine Coupling via Acyl Chloride

  • Reactants : Thiazolidin-4-one, 2-(4-methylpiperazin-1-yl)acetyl chloride.

  • Conditions : Reflux in toluene, 12 h.

  • Yield : 50–60% for hybrid derivatives.

Reaction Optimization and Stereochemical Control

Z-Isomer Selectivity

The Z-configuration is favored under steric control and base catalysis :

  • Base : Sodium acetate (weak base) promotes Z-selectivity.

  • Solvent : Water enhances solubility and reaction efficiency.

Green Chemistry Approaches

  • Deep Eutectic Solvents (DES) : L-proline-based DES enables solvent-free synthesis, reducing waste and improving yields.

  • Ultrasound Irradiation : Reduces reaction time from 2 h to 8 min for Knoevenagel condensation.

Key Research Findings

Comparative Analysis of Synthetic Routes

Route Steps Advantages Limitations
One-pot three-component1 step, solvent-freeHigh yield, simplicityLimited functional group tolerance
Knoevenagel + alkylation2 steps, base catalysisZ-selectivity, scalabilityModerate yields (60–80%)
Microwave-assistedShort reaction timeRapid synthesis, Z-isomer purityRequires specialized equipment

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thiazolidinone derivatives typically involves the condensation of thiosemicarbazones with α-carbonyl compounds. The specific compound can be synthesized through a multi-step reaction involving:

  • Formation of Thiazolidinone Core : The initial step involves the reaction of a suitable thioamide with an aldehyde to form the thiazolidinone ring.
  • Substitution Reactions : Subsequent reactions introduce the methoxy and piperazine substituents, which are critical for enhancing biological activity.

Characterization of the synthesized compound is carried out using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies show that modifications in the aromatic ring and substitution patterns can enhance antibacterial efficacy, with some derivatives displaying activity comparable to standard antibiotics like ampicillin .

Anticancer Potential

The compound has also shown promise in cancer research. Thiazolidinones are recognized for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have been reported to inhibit the growth of HT29 adenocarcinoma cells and other cancer types . The presence of the piperazine moiety is believed to play a crucial role in enhancing cytotoxicity against cancer cells by interacting with specific cellular targets.

Anti-inflammatory and Analgesic Effects

Thiazolidinones are known for their anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The compound's structural features allow it to modulate inflammatory responses effectively . Additionally, some derivatives have demonstrated analgesic effects in preclinical models, suggesting potential applications in pain management therapies.

Antioxidant Activity

The antioxidant capacity of thiazolidinones is another area of interest. Studies indicate that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInhibits growth of HT29 adenocarcinoma cells
Anti-inflammatoryReduces pro-inflammatory cytokine levels
AntioxidantScavenges free radicals

Case Study: Antibacterial Activity Evaluation

A study evaluated various thiazolidinone derivatives against E. coli and S. aureus using standard antimicrobial susceptibility testing methods. The results indicated that compounds with electron-donating groups on the aromatic ring exhibited higher antibacterial activity compared to those without substitutions . The compound (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one was among those that showed significant inhibition zones comparable to established antibiotics.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations in rhodanine derivatives include modifications to the benzylidene substituent (position 5) and the N-alkyl/aryl group (position 3). Below is a comparative analysis:

Compound Position 5 Substituent Position 3 Substituent Key Findings Reference
Target Compound 4-Methoxybenzylidene 2-(4-Methylpiperazin-1-yl)-2-oxoethyl Hypothesized enhanced kinase inhibition due to piperazine moiety.
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Phenyl Lower solubility due to hydrophobic phenyl group; no piperazine for H-bonding.
(5Z)-5-(4-Bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Bromobenzylidene None (unsubstituted) Strong PET inhibition (IC₅₀ = 3.0 μM) due to electron-withdrawing Br.
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-Hydroxybenzylidene None Nanomolar DYRK1A inhibition (IC₅₀ = 0.028 μM); hydroxyl enhances binding.
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-thiazol-4(5H)-one 1,3-Benzodioxol-5-ylmethylene 4-(Pyrimidin-2-yl)piperazin-1-yl Microwave-synthesized; improved yield (75%) and kinase selectivity.
(5Z)-3-(4-Methylbenzyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Complex aryl-pyrazole substituent 4-Methylbenzyl Extended π-system enhances stacking interactions; tailored for specific targets.

Key Observations:

  • Position 5 Substituents: Electron-withdrawing groups (e.g., Br, Cl) enhance PET inhibition , while polar groups (e.g., OH, OMe) improve kinase binding via H-bonding . The target compound’s 4-methoxy group balances lipophilicity and electronic effects.

Crystallographic and Computational Insights

  • Crystal Packing: Derivatives like (5Z)-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one form methanol solvates with distinct H-bonding networks (), whereas the target compound’s 4-methylpiperazine may promote ionic interactions .
  • Software Tools: Structures were validated using SHELX and ORTEP-3 , confirming Z-configuration and planarity of the thiazolidinone core .

Biological Activity

The compound (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention due to its diverse biological activities. This article focuses on the biological activity of this specific compound, drawing from various studies to provide a comprehensive overview.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are recognized as important heterocyclic compounds in medicinal chemistry. They exhibit a wide range of biological properties, including:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic
  • Anticonvulsant
  • Antioxidant

These properties are largely influenced by the substituents attached to the thiazolidin ring, which can modulate their pharmacological profiles significantly .

Structure and Synthesis

The structure of (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one includes a thiazolidin core substituted with a methoxybenzylidene group and a piperazine moiety. The synthesis typically involves condensation reactions under microwave irradiation, which enhances yield and reduces reaction times compared to traditional methods .

Table 1: Structural Features of Thiazolidin-4-one Derivatives

Compound NameCore StructureKey SubstituentsNotable Activities
(5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-oneThiazolidin4-Methoxybenzylidene, 4-MethylpiperazineAnticancer, Antimicrobial
5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-oneThiazolidin4-HydroxybenzylideneAntioxidant
5-(benzo[1,3]dioxol-5-ylmethylene)ThiazolidinBenzo[1,3]dioxoleAntitumor

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. The compound has shown potential against various cancer cell lines. For instance, studies have demonstrated that modifications at the 5-position can enhance cytotoxicity against human cancer cells by targeting specific pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

Thiazolidin derivatives are also noted for their antimicrobial activity. The presence of the piperazine group in (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one is believed to contribute to its effectiveness against various bacterial strains. In vitro studies have reported promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory activity of thiazolidin derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Additionally, antioxidant assays have shown that these compounds can scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related conditions .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various thiazolidin derivatives, (5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one was tested against several tumor cell lines. The compound exhibited an IC50 value of approximately 15 µM against breast cancer cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Study 2: Antimicrobial Activity

Another case study focused on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. This suggests that it may serve as a potential candidate for developing new antibiotics .

Chemical Reactions Analysis

Condensation-Cyclization Reactions

A common method involves the reaction of:

  • Starting materials : Aldehydes (e.g., 4-methoxybenzaldehyde), hydrazines, and α-haloketones.

  • Mechanism : Aromatic aldehydes undergo condensation with hydrazines to form imine intermediates, which subsequently react with α-haloketones (e.g., chloroacetyl chloride). Intramolecular cyclization under basic conditions (e.g., Et₃N) yields the thiazolidin-4-one core .

Table 1: Typical Synthesis Conditions for Thiazolidin-4-ones

ParameterDetailsSource
CatalystTriethylamine (Et₃N), pyridine, or DBU
SolventMethanol or ethanol
TemperatureReflux (60–70°C) or microwave irradiation (300 W)
Reaction Time4–7 hours (reflux) or 30–60 minutes (microwave)

Reaction Mechanism Analysis

The formation of the target compound involves sequential nucleophilic substitution and cyclization steps:

  • Imine Formation :

    • Aromatic aldehydes (e.g., 4-methoxybenzaldehyde) undergo condensation with hydrazines to form imine intermediates.

  • Nucleophilic Attack :

    • Hydrazine reacts with α-haloketones (e.g., chloroacetyl chloride) to generate intermediates with electrophilic α-carbon centers.

  • Intramolecular Cyclization :

    • The sulfur atom of the thiazolidin-4-one core acts as a nucleophile, attacking the α-carbon to form the five-membered ring .

  • Stereochemical Control :

    • Microwave irradiation ensures Z-geometry of the benzylidene group by rapid heating, minimizing side reactions .

Biological Interaction Studies

While direct data on the target compound’s biological activity is limited, analogous thiazolidin-4-ones exhibit:

  • Kinase Inhibition : Activity against DYR1A, CK1, CDK5/p25, and GSK3α/β kinases, with IC₅₀ values as low as 0.028 μM for related compounds .

  • Anticancer Potential : Structural motifs like the thiazolidinone core and piperazine substituents are linked to tumor suppressor activity .

Comparative Structural Analysis

The target compound’s structural uniqueness arises from its:

  • Thiazolidinone Core : Common in diabetes drugs (e.g., rosiglitazone) but modified with substituents for enhanced reactivity .

  • Methoxybenzylidene Group : Contributes to aromatic stacking and potential receptor binding.

  • Piperazinyl-Oxoethyl Side Chain : Introduces basic nitrogen centers for hydrogen bonding and pharmacokinetic improvement .

Table 3: Structural Features of Related Compounds

Compound ClassKey FeaturesSource
ThiazolidinedionesDiabetes treatment; core thiazolidinone ring
Benzylidene DerivativesAromatic aldehyde substituents
Piperazine DerivativesBasic nitrogen centers for drug targeting

Q & A

Basic: What are the standard synthetic routes for this thiazolidinone derivative?

Answer:
The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor (e.g., 3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one) and 4-methoxybenzaldehyde under acidic conditions. Key steps include:

  • Reagents : Acetic acid as solvent, ammonium acetate as catalyst, and aldehyde derivatives for benzylidene formation .
  • Procedure : Refluxing the mixture (e.g., 2–6 hours) followed by recrystallization from ethanol or DMF-acetic acid .
  • Yield optimization : Molar ratios (1:1 aldehyde to thiazolidinone) and temperature control (80–100°C) are critical .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Variables to optimize include:

  • Solvent systems : Acetic acid (polar protic) vs. DMF (polar aprotic) affects cyclization efficiency. Evidence suggests DMF-acetic acid mixtures enhance solubility of intermediates .
  • Catalysts : Ammonium acetate vs. sodium acetate; the former accelerates Schiff base formation via protonation .
  • Temperature : Prolonged reflux (6+ hours) may improve cyclization but risks decomposition. Controlled microwave-assisted synthesis could reduce time .
  • Purification : Gradient recrystallization (e.g., DMF to ethanol) reduces byproducts like unreacted aldehyde .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • 1H/13C NMR : Key signals include:
    • Thioxo group (δ 170–175 ppm in 13C).
    • Z-configuration benzylidene proton (δ 7.2–7.8 ppm, coupling constant J = 10–12 Hz) .
  • HRMS : Exact mass confirmation (e.g., C₂₀H₂₂N₄O₃S₂: [M+H]+ = 454.12) .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) .
  • X-ray crystallography : Resolves Z/E stereochemistry (e.g., C5-C6 benzylidene bond angle ~120°) .

Advanced: How can computational methods predict reactivity of the Z-configured benzylidene group?

Answer:

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps to assess electrophilicity. The Z-configuration’s conjugation with the thioxo group lowers LUMO energy, enhancing reactivity toward nucleophiles .
  • Molecular docking : Predicts binding affinity to biological targets (e.g., hemoglobin subunits) by analyzing piperazine-thiazolidinone interactions .
  • Retrosynthetic AI tools : Platforms like Pistachio or Reaxys propose alternative routes (e.g., using 4-methoxybenzaldehyde derivatives with pre-functionalized piperazine side chains) .

Basic: What chemical modifications explore structure-activity relationships (SAR)?

Answer:
Modifiable sites include:

  • Benzylidene substituents : Varying methoxy groups (e.g., 3-iodo or nitro for enhanced bioactivity) .
  • Piperazine moiety : Alkylation (e.g., methyl to isopropyl) alters solubility and target binding .
  • Thioxo group : Oxidation to sulfone improves metabolic stability but may reduce antimicrobial activity .

Advanced: How to resolve contradictions in reported biological activity across assays?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., S. aureus ATCC 25923 for antimicrobial tests) and controls (e.g., ciprofloxacin) .
  • Solubility adjustments : DMSO concentration (<1%) prevents cytotoxicity artifacts .
  • Data normalization : Express IC₅₀ values relative to internal standards (e.g., % inhibition vs. untreated controls) .
  • Meta-analysis : Cross-reference results with structurally similar compounds (e.g., thiazolidinones with azo linkages) to identify trends .

Basic: Which in vitro assays evaluate antimicrobial/anticancer potential?

Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7 for breast cancer) with IC₅₀ determination after 48-hour exposure .
  • Antioxidant : DPPH radical scavenging assay to assess ROS inhibition .

Advanced: How does the 4-methylpiperazine moiety influence pharmacokinetics?

Answer:

  • Lipophilicity : The piperazine ring increases logP (~2.5), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolism : N-demethylation via CYP450 enzymes generates polar metabolites, detectable via LC-MS/MS .
  • In silico predictions : Tools like SwissADME estimate bioavailability (~65%) and blood-brain barrier penetration (low) due to the thioxo group .

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